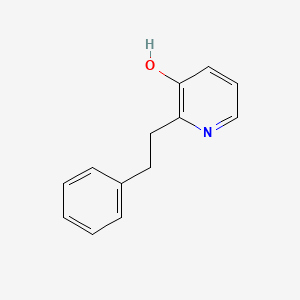

1-(苄氧羰基)-5-氟哌啶-3-羧酸

描述

The compound "1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the enzyme-catalyzed ring-opening copolymerization discussed in paper involves a benzyloxycarbonyl-protected molecule, which is a functional group also present in the compound of interest. The fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene, as described in paper , is relevant to the fluorine component of the compound .

Synthesis Analysis

The synthesis of compounds related to "1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid" can be inferred from the methodologies described in the papers. The enzymatic ring-opening copolymerization technique in paper could potentially be adapted for the synthesis of the backbone of the compound, given the presence of a benzyloxycarbonyl group. Additionally, the fluorination technique using aqueous HF and iodosylbenzene in paper could be a viable method for introducing the fluorine atom into the piperidine ring of the compound.

Molecular Structure Analysis

While the molecular structure of "1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid" is not directly analyzed in the papers, the structural properties of related compounds are discussed. For example, the stability and structural properties of 1-acyl-4-benzylpyridinium tetrafluoroborates in paper provide insights into the behavior of benzyl and acyl groups in the presence of fluorine-containing anions, which could be extrapolated to understand the molecular structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involving similar compounds to "1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid" are explored in the papers. The fluorination reaction in paper is particularly relevant, as it describes a method to introduce fluorine into carbonyl-containing compounds, which could be applicable to the synthesis of the fluoropiperidine moiety. The thermal instability of 1-acyl-4-benzylpyridinium tetrafluoroborates leading to the synthesis of acyl fluorides in paper also provides a potential reaction pathway that could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid" are discussed in the papers. For instance, the thermal properties of copolymers in paper could give an indication of the thermal stability of the compound. The lack of a melting temperature (Tm) observed for the copolymers suggests that similar compounds may also exhibit amorphous characteristics. The high reactivity and lability of the cations in paper could imply that "1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid" may also have reactive properties that need to be considered during synthesis and handling.

科学研究应用

聚合物合成和性质

聚合过程: 一项值得注意的应用涉及从氨基酸开始的衍生物的有机催化开环聚合,展示了在温和条件下的受控聚合。这种方法产生了带有侧链羧酸的聚(α-羟基酸),展示了此类化合物在制造具有特定官能团的聚合物中的效用 (Thillaye du Boullay et al., 2010)。

共聚和材料性质: 已经探索了衍生物与其他单体的酶促开环共聚,以生产具有侧链羧酸基团的脂肪族聚碳酸酯。这项研究强调了使用此类化合物来定制特定应用的可生物降解聚合物的性质的潜力 (Al-Azemi et al., 2000)。

有机合成和药物化学

含氟化合物的合成: 使用衍生物作为前体的含氟氨基酸的合成突出了该化合物在开发具有生物活性的分子中的作用。此类含氟衍生物已显示出作为药物发现中的抑制剂的潜力,表明该化合物在药物化学中的重要性 (Hu & Han, 2008)。

配位聚合物和光物理性质: 衍生物还被用于合成镧系元素基配位聚合物,其晶体结构和光物理性质受到研究。这些材料在发光材料和传感器中具有潜在应用,证明了该化合物在材料科学中的效用 (Sivakumar et al., 2011)。

安全和危害

The safety data sheet for a similar compound, Benzyl benzoate, indicates that it may cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

未来方向

Peptides and peptide-based drugs have shown wide applications in medicine and biotechnology and have risen in prominence as potential drugs of the future . The study of peptides and protein-based biomaterials is of interest in itself because it probes and advances basic understanding of how natural biomaterials are constructed and used in biology .

作用机制

Target of Action

The primary target of 1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid, also known as a Cbz-protected compound, is the amine group in organic molecules . The Cbz group is widely used to protect amines, especially in amino acid chemistry .

Mode of Action

The compound acts as a protecting group for amines . It forms a carbamate group with the amine, rendering it less reactive and thus protected during subsequent reactions . The Cbz group can be introduced by reacting the amine with benzyl chloroformate . The reaction involves the nucleophilic attack of the amine on the highly reactive chloroformate .

Biochemical Pathways

It plays a crucial role in the synthesis of peptides and proteins, where it protects the amine groups during the formation of peptide bonds .

Pharmacokinetics

The cbz group is stable to bases and acids, suggesting that it would likely remain intact in various physiological environments . The removal of the Cbz group typically requires reduction, such as catalytic hydrogenation .

Result of Action

The primary result of the action of 1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid is the protection of amines during organic synthesis . This allows for selective reactions to occur at other sites in the molecule without interference from the amine group . After the desired reactions have taken place, the Cbz group can be removed to restore the amine functionality .

Action Environment

The action of 1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid is influenced by the environmental conditions. For instance, the presence of a strong base or acid can facilitate the introduction of the Cbz group . Additionally, the presence of a reducing agent is necessary for the removal of the Cbz group . Therefore, the efficacy and stability of this compound can be influenced by factors such as pH and the presence of other reactive species.

属性

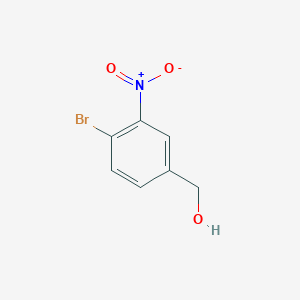

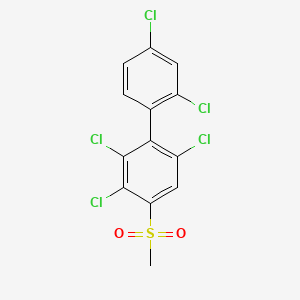

IUPAC Name |

5-fluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c15-12-6-11(13(17)18)7-16(8-12)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRPPKXRMWZVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165760 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 5-fluoro-, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1864057-90-8 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 5-fluoro-, 1-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864057-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 5-fluoro-, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)

![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)